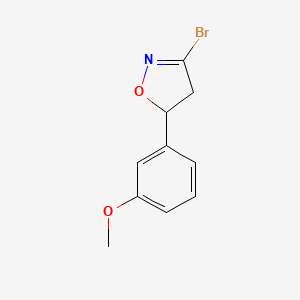

Isoxazoline derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C10H10BrNO2/c1-13-8-4-2-3-7(5-8)9-6-10(11)12-14-9/h2-5,9H,6H2,1H3 |

InChI Key |

IWLKUWXPADWQAT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=NO2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isoxazoline Derivatives

Chemo- and Regioselective Synthesis Strategies

The precise control of chemical reactivity (chemoselectivity) and orientation of bond formation (regioselectivity) are paramount in the synthesis of complex molecules like Isoxazoline (B3343090) derivative 1. Various strategies have been developed to achieve high levels of control in the construction of the isoxazoline ring.

1,3-Dipolar Cycloaddition Reactions (Nitrile Oxides and Alkenes/Alkynes)

The [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne is one of the most powerful and widely used methods for the synthesis of 2-isoxazolines and isoxazoles, respectively. nih.govnih.gov This reaction is a cornerstone in the synthesis of Isoxazoline derivative 1, offering a direct route to the core heterocyclic structure. The regioselectivity of the cycloaddition is a key consideration, and it is influenced by both electronic and steric factors of the reactants. mdpi.com

Nitrile oxides, which are unstable and typically generated in situ, react with dipolarophiles (alkenes or alkynes) to form the five-membered ring. nih.govresearchgate.net Common methods for generating nitrile oxides include the dehydration of nitroalkanes, the oxidation of aldoximes, or the dehydrohalogenation of hydroxamoyl halides. researchgate.net The choice of precursors and reaction conditions can significantly impact the yield and purity of the resulting isoxazoline. For instance, the reaction of in situ generated nitrile oxides with terminal acetylenes provides a regioselective and convenient one-pot synthesis of 3,5-disubstituted isoxazoles. nih.gov

The versatility of this method allows for the introduction of a wide range of substituents on the isoxazoline ring by varying the nitrile oxide and the alkene/alkyne starting materials. This modularity is highly advantageous for creating libraries of isoxazoline derivatives for biological screening.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazoline Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Arylaldoxime | Styrene | NCS, DBU, DMF | 3-Aryl-5-phenyl-isoxazoline | 63-85 | researchgate.net |

| Hydroxamoyl chloride | β-ethoxycarbonyl N-methylphosphonated allylic amine | Triethylamine, CHCl3, rt | Functionalized isoxazoline | Not specified | tandfonline.com |

Cyclocondensation Reactions

Cyclocondensation reactions represent another important avenue for the synthesis of the isoxazoline core. These reactions typically involve the formation of the heterocyclic ring through the condensation of two or more components with the elimination of a small molecule, such as water. For example, the reaction of β-diketones with hydroxylamine (B1172632) hydrochloride can lead to the formation of fused isoxazole (B147169) systems. mdpi.com

In a specific example, the cyclocondensation of 2-arylidene-5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride in the presence of glacial acetic acid yields a fused isoxazole derivative. mdpi.com This approach is particularly useful for constructing more complex, polycyclic isoxazoline-containing structures. The reaction conditions, such as the choice of solvent and catalyst, can influence the reaction pathway and the final product distribution.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. scielo.br Several MCRs have been developed for the synthesis of isoxazole and isoxazoline derivatives.

One notable example is the synthesis of 4H-isoxazol-5-ones through a three-component reaction of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. scielo.brresearchgate.net This reaction can be catalyzed by various catalysts, including acidic ionic liquids, and often proceeds with high yields. scielo.brresearchgate.net The mechanism typically involves the initial formation of an oxime intermediate from the β-ketoester and hydroxylamine, which then undergoes a Knoevenagel condensation with the aldehyde to yield the final product. scielo.br

Table 2: Multicomponent Synthesis of Isoxazol-5(4H)-one Derivatives

| Aldehyde | β-Ketoester | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Substituted aromatic aldehydes | Ethyl acetoacetate | Acidic ionic liquid | Not specified | 20-96 | researchgate.net |

Stereoselective Synthesis of Isoxazoline Derivatives

The synthesis of enantiomerically pure isoxazoline derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in the product.

Asymmetric 1,3-dipolar cycloaddition reactions have been developed to achieve stereocontrol. This can be accomplished by using chiral auxiliaries, chiral catalysts, or chiral starting materials. acs.org For instance, the use of chiral Lewis acids can catalyze the asymmetric cycloaddition of nitrile oxides to alkenes, leading to the formation of chiral isoxazolines with high diastereoselectivity. acs.org Another approach involves the use of chiral ligands complexed to a metal catalyst to control the stereochemical outcome of the reaction. acs.org

A straightforward method for the asymmetric synthesis of 3,5-disubstituted isoxazolines has been developed starting from simple materials like 2-methylfuran (B129897) and (S)-epichlorohydrin. acs.orgacs.org This method involves the oxidation of a hydroxylaminoalkyl furan (B31954) intermediate, which then cyclizes to the isoxazoline. acs.orgacs.org

Novel Building Blocks and Starting Materials in Isoxazoline Synthesis

The development of novel building blocks and starting materials expands the scope of isoxazoline synthesis, allowing for the creation of derivatives with unique substitution patterns and functionalities. For example, furan-based hydroxylamine derivatives have been utilized as precursors for the synthesis of structurally complex heterocycles, including functionalized isoxazolines. acs.orgacs.org

The use of β-ethoxycarbonyl N-methylphosphonated allylic amines as dipolarophiles in 1,3-dipolar cycloaddition reactions with nitrile oxides leads to the formation of novel aminophosphonate-containing isoxazoline derivatives. tandfonline.com This strategy introduces a phosphonate (B1237965) group, which can be valuable for biological applications. Furthermore, the use of cyclopropyl (B3062369) oximes as starting materials can lead to substituted isoxazoles through a ring-opening and intramolecular nucleophilic vinylic substitution reaction. nih.gov

Green Chemistry Approaches in Isoxazoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of isoxazoline derivatives to create more sustainable and environmentally friendly methods.

Green approaches in isoxazoline synthesis include the use of eco-friendly solvents (like water), alternative energy sources (such as microwave and ultrasound irradiation), and recyclable catalysts. bohrium.commdpi.com Water-mediated reactions for isoxazole synthesis are particularly attractive due to the low cost, non-toxicity, and non-flammability of water. bohrium.com

Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for the synthesis of various isoxazole analogues compared to conventional heating methods. nih.govbohrium.com Similarly, ultrasound-assisted synthesis offers benefits such as enhanced reaction efficiency, reduced energy consumption, and improved yields. mdpi.com The use of heterogeneous catalysts that can be easily recovered and reused also aligns with the principles of green chemistry. bohrium.com For instance, an agro-waste-derived catalyst has been successfully employed for the solvent-free synthesis of isoxazole derivatives. nih.gov

Table 3: Green Chemistry Approaches in Isoxazoline Synthesis

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-assisted synthesis | Use of microwave irradiation | Shorter reaction times, excellent yields, environmentally friendly | nih.govbohrium.com |

| Ultrasound-assisted synthesis | Use of ultrasonic irradiation | Enhanced reaction efficiency, reduced energy consumption, improved yields | mdpi.com |

| Water-mediated reactions | Use of water as a solvent | Eco-friendly, overcomes limitations of toxic solvents | bohrium.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. zenodo.org This technology facilitates the rapid preparation of organic compounds with high purity and improved yields compared to conventional heating methods. zenodo.org In the context of isoxazoline synthesis, microwave irradiation has been effectively employed in 1,3-dipolar cycloaddition reactions.

For instance, the reaction of N-methyl-α-chloro nitrone with various alkynes under microwave irradiation yields novel isoxazoline derivatives with high diastereoselectivity. zenodo.org Similarly, a microwave-assisted 1,3-dipolar cycloaddition of aldoximes and dimethyl-2-methylene glutarate has been used to produce isoxazoline-derived dimethyl carboxylates in yields ranging from 54% to 91%. mdpi.com This method significantly reduces the reaction time and improves product yield compared to traditional heating. mdpi.com

The benefits of this approach are clearly demonstrated when comparing reaction times and yields with conventional methods. A study on the synthesis of 5-(substituted phenyl)-3-phenylisoxazole derivatives showed that reactions requiring 6-8 hours with conventional heating (yielding 58-69%) were completed in just 6-10 minutes under microwave irradiation, with improved yields of 67-82%. researchgate.net Another protocol for synthesizing 5-phenyl oxazole (B20620) derivatives achieved a 96% yield in 8 minutes using microwave irradiation at 65°C. acs.org These findings underscore the efficiency and efficacy of microwave-assisted synthesis in producing isoxazoline derivatives. zenodo.orgresearchgate.netacs.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Compound Type | Method | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| Isoxazoline Dimethyl Carboxylates | Microwave | Not specified | 54-91 | mdpi.com |

| 5-(substituted phenyl)-3-phenylisoxazole | Microwave | 6-10 min | 67-82 | researchgate.net |

| 5-(substituted phenyl)-3-phenylisoxazole | Conventional | 6-8 hours | 58-69 | researchgate.net |

| 5-phenyl oxazole | Microwave | 8 min | 96 | acs.org |

Ultrasonic-Assisted Synthesis

Sonochemistry, or the application of ultrasound to chemical reactions, has emerged as a promising green alternative for organic synthesis. mdpi.com This technique offers enhanced reaction efficiency, reduced energy consumption, and improved yields. mdpi.compreprints.org For the synthesis of isoxazoline derivatives, ultrasonic irradiation accelerates reaction kinetics, minimizes the formation of byproducts, and can enable the use of environmentally benign solvents. mdpi.compreprints.org

An efficient one-pot, three-component method for synthesizing novel azo-isoxazoline derivatives utilizes ultrasound cavitation in water. This approach affords the desired products in high to excellent yields of 75–90% within a short reaction time of 25–30 minutes. proquest.com The use of ultrasound has been shown to significantly improve synthesis efficiency. For example, one study reported that an ultrasound-assisted method improved the yield by approximately 35 percentage points compared to conventional methods. nih.gov

Comparative studies have highlighted the advantages of sonication. In the synthesis of certain isoxazole derivatives, conventional heating required 70-90 minutes and resulted in yields of 66-79%, whereas ultrasonic irradiation at 50°C for 30-45 minutes provided yields of 82-96%. mdpi.compreprints.org This demonstrates that sonochemical methods can lead to shorter reaction times and higher yields. mdpi.compreprints.org

Table 2: Efficacy of Ultrasonic-Assisted Isoxazoline Synthesis

| Compound Type | Conditions | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| Azo-isoxazoline derivatives | Ultrasound in water | 25-30 min | 75-90 | proquest.com |

| Isoxazole derivatives | Ultrasound (50°C) | 30-45 min | 82-96 | preprints.org |

| Isoxazole derivatives | Conventional Heating | 70-90 min | 66-79 | preprints.org |

| 3-methyl-5-phenylisoxazole derivatives | Ultrasound (rt) | 3 hours | 89-99 | nih.gov |

Mechanochemical Synthesis

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, offers a solvent-free, environmentally friendly approach to chemical synthesis. This technique is gaining traction as a green method for producing isoxazoline derivatives.

One notable application is the in situ mechanochemical synthesis of nitrones, followed by a 1,3-dipolar cycloaddition to yield cis-fused chromano-[4,3-c]-isoxazoles. mdpi.com This catalyst-free, green route is achieved by simply grinding an equimolar mixture of the reactants. mdpi.com Research has also shown that mechanochemical methods can be effective in optimizing the initial steps of a one-pot synthesis of a specific isoxazoline derivative, achieving an efficiency of around 83%. isef.net

Aqueous Medium Reactions and Eco-Friendly Solvent Systems

The principles of green chemistry encourage the use of less toxic and environmentally compatible materials, with water being a highly attractive medium for organic reactions due to it being inexpensive, non-dangerous, and eco-friendly. nih.gov The synthesis of isoxazoline derivatives has benefited from this shift towards aqueous and other green solvent systems.

An efficient synthesis of 5-arylisoxazole derivatives has been developed that proceeds in an aqueous medium without the need for a catalyst. This method offers the advantages of a simpler work-up, mild reaction conditions, and high yields. nih.govnih.gov The use of water as a green solvent has also been successfully implemented in the ultrasound-assisted synthesis of azo-isoxazoline derivatives. proquest.com

Innovative systems, such as the use of the recyclable micelle TPGS-750-M in an aqueous solvent, have been employed to dissolve reactants for isoxazoline synthesis, further aligning the process with green chemistry principles. isef.net One-pot syntheses in aqueous media, using inexpensive and environmentally friendly oxidizing agents, are also being utilized to produce 3,5-functionalized isoxazoles, avoiding the use of volatile organic solvents. nih.gov

Metal-Free Synthetic Routes

The development of metal-free synthetic routes is a significant goal in modern organic chemistry, aimed at avoiding the cost, toxicity, and disposal issues associated with transition metal catalysts. Several metal-free approaches for the synthesis of isoxazoline derivatives have been successfully developed.

One such method involves the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promoted regioselective synthesis of 3,5-disubstituted isoxazoles and isoxazolines from aldoximes. researchgate.net Another strategy utilizes tert-butyl nitrite (B80452) (TBN) as a nitrogen source in a three-component synthesis of isoxazole derivatives. researchgate.net TBN can also act as a radical initiator and a source of N-O in the intramolecular cycloaddition for the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids. nih.gov

The radical-promoted cyclization using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) offers a novel, metal-free, and regioselective approach for synthesizing isoxazolines. organic-chemistry.org Additionally, the functionalization of ketones with tert-butyl nitrite followed by a 1,3-dipolar cycloaddition provides a metal-free pathway to isoxazoline derivatives. organic-chemistry.org These methods are part of a growing body of research focused on metal-free conditions, which also includes techniques like microwave-assisted and ultrasonication methods. nih.gov

Atom Economy and Waste Minimization in Isoxazoline Derivatization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal reaction has 100% atom economy, meaning no atoms are wasted.

Modern synthetic methodologies for isoxazoline derivatives increasingly focus on maximizing atom economy. One-pot, multi-component reactions are particularly advantageous in this regard. For example, a one-pot synthesis of azo-isoxazoline derivatives is noted for its atom economy and process simplification. proquest.com Sonochemical techniques also align with the principles of sustainable chemistry by offering higher atom economy. mdpi.com The goal of these approaches is to design synthetic routes that minimize the generation of byproducts and waste, thereby reducing the environmental impact of chemical manufacturing.

Electrochemical Synthesis of Isoxazoline Derivatives

Electrochemical synthesis offers a green and practical approach for constructing a wide range of substituted isoxazoline cores. nih.govnih.gov This method uses electric current as a traceless oxidizing agent, avoiding the need for chemical oxidants and reducing waste. kit.edu

A direct electrochemical method has been developed for the synthesis of isoxazoles and isoxazolines from readily available aldoximes, achieving yields of up to 81%. kit.edu The process is conducted in a simple undivided cell with inexpensive and widely available electrode materials, making it scalable for multi-gram production runs. kit.edu This electro-organic synthesis converts both aryl and the more challenging alkyl aldoximes into the desired isoxazoline through a regio- and diastereoselective reaction with electron-deficient alkenes. nih.govnih.gov

Mechanistic studies, supported by kinetic modeling and density functional theory, suggest that this electrochemical reaction proceeds through a stepwise, radical-mediated mechanism, rather than a concerted [3+2] cycloaddition pathway. nih.govnih.govchemrxiv.org

Methodological Development and Mechanistic Studies

The cornerstone of isoxazoline synthesis is the [3+2] cycloaddition between a nitrile oxide intermediate and a dipolarophile, such as an alkene. researchgate.net The development of methodologies has largely centered on the efficient in situ generation of the highly reactive nitrile oxide. Classical methods include the dehydrohalogenation of hydroximoyl halides and the dehydration of primary nitroalkanes. nih.govresearchgate.net More contemporary approaches utilize the oxidation of aldoximes with various reagents like chloramine-T or diacetoxyiodobenzene. nih.govmdpi.com

Recent advancements have introduced greener and more practical synthetic routes. nih.gov Electrochemical synthesis has emerged as a particularly innovative methodology, avoiding the need for toxic and expensive chemical oxidants. nih.govnih.gov This technique allows for the conversion of both aryl and the more challenging alkyl aldoximes into the desired isoxazoline products with high regio- and diastereoselectivity. nih.gov

Mechanistic investigations have provided deeper insights into the reaction pathways. While the traditional 1,3-dipolar cycloaddition is often considered a concerted pericyclic reaction, studies into electrochemical methods suggest a different mechanism. nih.govacs.org Supporting analyses from kinetic modeling and density functional theory (DFT) point towards a stepwise, radical-mediated mechanism, challenging the hypothesis of a closed-shell [3+2] cycloaddition pathway in these specific systems. nih.govresearchgate.netchemrxiv.org This stepwise process is believed to occur via a surface-mediated electrochemical reaction. nih.gov

Interactive Table: Methods for Nitrile Oxide Generation

| Precursor | Method | Reagents | Key Features |

| Aldoxime | Oxidation | Chloramine-T, Diacetoxyiodobenzene (DIB), Bleach | Common, versatile, avoids harsh conditions. nih.govmdpi.commdpi.com |

| Aldoxime | Electrochemical Oxidation | Electric Current (often with a mediator like NaCl or NaI) | Green, avoids chemical oxidants, high selectivity. nih.govacs.org |

| Hydroximoyl Halide | Dehydrohalogenation | Base (e.g., Triethylamine) | Classic method, generates nitrile oxide in situ. researchgate.netnih.gov |

| Primary Nitroalkane | Dehydration | Phenyl isocyanate, p-Toluenesulfonic acid | Useful for specific substrates. researchgate.netnih.gov |

Control of Intermediate Reactivity and Dimerization

A significant challenge in isoxazoline synthesis is managing the high reactivity of the nitrile oxide intermediate. nih.gov These 1,3-dipoles are prone to rapid dimerization, an undesired side reaction that forms furoxans (1,2,5-oxadiazole-2-oxides). nih.govresearchgate.net This competing reaction is particularly notorious for alkyl nitrile oxides, which can significantly reduce the yield of the desired isoxazoline product. nih.gov

Interactive Table: Factors Influencing Nitrile Oxide Dimerization

| Factor | Effect on Dimerization | Rationale |

| Nitrile Oxide Concentration | High concentration increases dimerization rate. | Dimerization is a second-order reaction with respect to the nitrile oxide. |

| Nitrile Oxide Structure | Alkyl nitrile oxides are more prone to dimerization than aromatic ones. Steric bulk near the nitrile oxide group can decrease dimerization. researchgate.net | Electronic and steric factors influence the stability and reactivity of the dipole. researchgate.net |

| Reaction Conditions | Slow, controlled generation of the intermediate (e.g., via electrochemistry) minimizes dimerization. nih.gov | Keeps the instantaneous concentration of the reactive intermediate low. nih.gov |

| Presence of Dipolarophile | High concentration of a reactive alkene favors cycloaddition over dimerization. | The desired cycloaddition reaction outcompetes the undesired dimerization pathway. |

Retrosynthetic Analysis for Complex Isoxazoline Scaffolds

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules by deconstructing the target molecule into simpler, commercially available starting materials. For complex scaffolds containing the isoxazoline ring, the most logical and common retrosynthetic disconnection is through the 1,3-dipolar cycloaddition reaction. mdpi.comresearchgate.net

This primary disconnection breaks the two carbon-oxygen and carbon-carbon bonds formed during the cycloaddition, simplifying the isoxazoline ring back to its constituent parts: an alkene (the dipolarophile) and a nitrile oxide (the 1,3-dipole). mdpi.com The nitrile oxide itself can be further disconnected to more stable and common precursors, such as an aldoxime or a primary nitro compound. nih.gov

For instance, in planning the synthesis of a fused isoxazoline/isoquinolinone hybrid, the initial retrosynthetic step would be the disconnection of the isoxazoline ring. mdpi.com This reveals a cyclic alkene (such as an indenone) and a nitrile oxide as the key precursors. This approach allows chemists to identify readily accessible starting materials and to logically sequence the synthetic steps required to build complex molecular architectures centered around the isoxazoline core. mdpi.com

Interactive Table: Retrosynthetic Disconnection of an Isoxazoline

| Target Molecule | Retrosynthetic Disconnection | Precursors (Synthons) | Practical Starting Materials |

| 3,5-Disubstituted Isoxazoline | 1,3-Dipolar Cycloaddition | Alkene + Nitrile Oxide | A terminal or disubstituted alkene + An aldoxime or nitroalkane |

| Fused Bicyclic Isoxazoline | Intramolecular 1,3-Dipolar Cycloaddition | A molecule containing both an alkene and a nitrile oxide precursor | An allyloxy-substituted benzaldehyde (B42025) oxime |

| Spirocyclic Isoxazoline | 1,3-Dipolar Cycloaddition | Methylene-cycloalkane + Nitrile Oxide | A methylene-cycloalkane + An aldoxime |

Elucidation of Molecular Mechanisms of Action for Isoxazoline Derivatives

Interaction with Ligand-Gated Ion Channels

The primary mechanism of action for isoxazoline (B3343090) derivatives in the context of parasiticides involves the potent antagonism of ligand-gated chloride channels (LGCCs) in the nervous systems of insects and acari. researchgate.net This targeted disruption of neurotransmission leads to paralysis and death of the parasite. researchgate.netorientjchem.org The principal targets are the gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels. tamu.edu

Isoxazoline derivatives are potent non-competitive antagonists and inhibitors of GABA-gated chloride channels (GABACls). orientjchem.orgtamu.edu In invertebrates, GABA is a major inhibitory neurotransmitter. nih.gov When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulse transmission. Isoxazoline compounds bind to these GABACls, effectively blocking the channel and preventing the influx of chloride ions. tamu.edunih.gov This inhibition of inhibitory neurotransmission results in hyperexcitation of the parasite's central nervous system, leading to convulsions, paralysis, and ultimately, death. orientjchem.orgnih.gov

Research has shown that isoxazolines bind to a unique site on the GABA receptor, distinct from the binding sites of other insecticides like fipronil (B1672679), which also target this channel. mdpi.comnih.gov For instance, the isoxazoline A1443 is a highly effective antagonist of insect GABACls, potently displacing the channel blocker [3H]EBOB from house fly head membranes with a half-maximal inhibitory concentration (IC50) of 0.2 nM. mdpi.com The compound fluralaner (B1663891) has also been shown to be significantly more potent than older insecticides like picrotoxinin (B1677863) and dieldrin (B1670511) on arthropod GABA receptors (specifically the RDL subunit). unipv.it

However, studies indicate that the sensitivity of GluCls to isoxazolines is generally lower than that of GABACls. For example, a comparative study on the cattle tick Rhipicephalus microplus found that its GABA-gated chloride channel (RDL) was 52-fold more sensitive to inhibition by fluralaner than its glutamate-gated chloride channel. unipv.it This suggests that while GluCls are a target, the GABA-gated chloride channel is the primary site of action for the parasiticidal activity of this class of compounds. unipv.it The isoxazoline A1443 was found to block housefly GABA- and glutamate-induced chloride currents with IC50 values of 5.32 nM and 79.9 nM, respectively, further illustrating the higher potency at the GABA receptor. tamu.edu

A critical feature of isoxazoline parasiticides is their high degree of selective toxicity, demonstrating significantly greater potency against invertebrate receptors than their mammalian counterparts. nih.govnih.gov This selectivity is the basis for their safety profile in host animals. tamu.edu The structural differences between the ligand-gated ion channels of invertebrates and mammals account for this differential affinity. nih.gov

Binding assays and electrophysiological studies have quantified this selectivity. The isoxazoline A1443, which inhibits housefly GABA receptors at a picomolar concentration (IC50 of 455 pM), has an IC50 value greater than 10 µM in rat brain membranes—a difference of more than 20,000-fold. tamu.edu Similarly, fluxametamide (B3030603) shows profound antagonistic actions on arthropod LGCCs while its activity against rat GABACls is "nearly insignificant". nih.gov Studies on commercially used isoxazolines like fluralaner, afoxolaner (B517428), and sarolaner (B610696) on human and canine GABA receptors showed that inhibition only occurred at micromolar concentrations, far higher than the nanomolar concentrations effective against parasite receptors. researchgate.net

| Compound | Target Organism/Receptor | IC50 Value | Reference |

|---|---|---|---|

| A1443 | Housefly Head Membranes (GABACl) | 455 pM | tamu.edu |

| A1443 | Rat Brain Membranes (GABACl) | >10 µM | tamu.edu |

| Fluralaner | Human GABARs | 1.9–13 µM | researchgate.net |

| Afoxolaner | Human GABARs | ~30 µM | researchgate.net |

| Sarolaner | Human GABARs | ~30 µM | researchgate.net |

Receptor Ligand Binding and Modulation

Isoxazoline derivatives have been shown to act as ligands and modulators for several important receptors, particularly ligand-gated ion channels in the nervous system. Their activity is most prominently documented at γ-aminobutyric acid (GABA) receptors, but also extends to other receptors such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and nicotinic acetylcholine (B1216132) receptors (nAChRs).

GABA Receptors: A significant class of isoxazoline-based parasiticides function as non-competitive antagonists or negative allosteric modulators (NAMs) of GABA-gated chloride channels (GABACls), also known as RDL receptors in insects. nih.gov Compounds like fluralaner bind within the ion channel pore of these receptors, blocking the influx of chloride ions and leading to hyperexcitation of the insect's central nervous system. acs.org Molecular dynamics simulations have been used to study the binding stability of these compounds to the GABA receptor. acs.org The binding of sarolaner enantiomers to the Ctenocephalides felis RDL receptor has been shown to be stabilized by favorable hydrophobic interactions. nih.gov

AMPA Receptors: Certain isoxazole-4-carboxamide derivatives act as negative allosteric modulators of AMPA receptors, which are critical for fast excitatory synaptic transmission. mdpi.com These compounds bind to regulatory sites distinct from the glutamate-binding domain, altering the receptor's kinetics by prolonging deactivation and accelerating desensitization. This modulation reduces excessive post-synaptic excitatory currents and can prevent excitotoxicity, making these compounds promising candidates for controlling inflammatory pain. mdpi.com

Nicotinic Acetylcholine Receptors (nAChRs): New isoxazole (B147169) derivatives have been designed as potential ligands for nAChRs, taking inspiration from the structure of the alkaloid epibatidine. nih.gov One such compound, 2-(3-methyl-5-isoxazolyl)pyridine, demonstrated an analgesic profile that was partially blocked by the nicotinic antagonist mecamylamine, confirming its interaction with nAChRs. nih.gov Additionally, novel tricyclic Δ2-isoxazoline derivatives have been synthesized and shown to have a high binding affinity for neuronal nAChR subtypes, with Kᵢ values in the sub-micromolar range for the most potent ligands. researchgate.net

Farnesoid X Receptor (FXR) Agonism

Certain isoxazoline derivatives have been identified as potent agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Building upon the foundational structure of the known FXR agonist GW4064, a series of 3,5-substituted isoxazoles were synthesized and evaluated.

Several of these analogs demonstrated full agonistic activity towards FXR. Notably, the introduction of a tether between the isoxazole ring and the 3-position aryl substituent resulted in compounds with equipotent FXR agonism to GW4064. Further modification, specifically the inclusion of a 2,6-dimethyl phenol (B47542) group, yielded an analog with even greater potency in a FRET FXR assay than the parent compound, GW4064. The development of these isoxazoline-based FXR agonists, such as LY2562175, highlights their potential as therapeutic agents for conditions like dyslipidemia and non-alcoholic fatty liver disease (NAFLD).

Table 1: Farnesoid X Receptor (FXR) Agonism of Isoxazoline Derivatives

| Compound | Structural Modification | Potency Relative to GW4064 |

|---|---|---|

| Isoxazoline Analog 1 | 3,5-substituted isoxazole | Potent full agonist |

| Isoxazoline Analog 2 | Tether between isoxazole and 3-aryl group | Equipotent |

| Isoxazoline Analog 1t | 2,6-dimethyl phenol substitution | Greater potency |

Nicotinic Acetylcholine Receptors (nAChRs) Modulation

The isoxazole nucleus has also been explored as a scaffold for designing ligands that modulate nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide array of physiological processes. Synthetic isoxazole derivatives, designed as isosteric analogues of the alkaloid epibatidine, have been evaluated for their analgesic properties, which are often mediated through nAChRs.

One such derivative, 2-(3-methyl-5-isoxazolyl)pyridine, exhibited a significant analgesic profile in preclinical models. The analgesic effect of this compound was partially blocked by pretreatment with mecamylamine, a known nicotinic receptor antagonist, confirming the involvement of nAChRs in its mechanism of action. This line of research suggests that isoxazoline derivatives can be tailored to interact with specific nAChR subtypes, offering a potential avenue for the development of novel therapeutics targeting these receptors.

Table 2: Nicotinic Acetylcholine Receptors (nAChRs) Modulation by an Isoxazoline Derivative

| Compound | Biological Effect | Evidence of nAChR Involvement |

|---|---|---|

| 2-(3-methyl-5-isoxazolyl)pyridine | Analgesia | Effect partially prevented by mecamylamine |

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition

The 3,5-dimethyl-isoxazole motif is a key structural feature in a class of compounds that inhibit the Bromodomain and Extra-Terminal Domain (BET) family of proteins. BET proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating the transcription of key oncogenes and anti-apoptotic proteins. The isoxazole moiety in these inhibitors acts as an isostere of acetyl-lysine, enabling them to effectively disrupt the function of bromodomains in cancer cells.

Compounds such as I-BET151, which incorporate the 3,5-dimethyl-isoxazole motif, have demonstrated efficacious inhibition of leukemic cell line proliferation and have progressed to clinical trials. The ability of these isoxazoline-containing molecules to interfere with BET protein function underscores their potential as anti-cancer agents by targeting epigenetic regulatory mechanisms.

Table 3: Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition by Isoxazoline Derivatives

| Compound Feature | Mechanism of Action | Therapeutic Potential |

|---|---|---|

| 3,5-dimethyl-isoxazole motif | Acts as an acetyl-lysine mimic, disrupting bromodomain function | Inhibition of cancer cell proliferation |

Ryanodine (B192298) Receptor Interaction

The interaction of isoxazoline derivatives with ryanodine receptors (RyRs), which are critical for regulating the release of calcium from intracellular stores, has been a significant area of investigation, particularly in the context of insecticide development. While the broader class of isoxazoline insecticides is known to target GABA-gated chloride channels, the structural and mechanistic similarities to diamide (B1670390) insecticides, which act on RyRs, have prompted comparative studies.

Diamide insecticides, such as chlorantraniliprole (B1668704) and flubendiamide, are known to activate RyRs, leading to uncontrolled calcium release and subsequent paralysis in insects. Studies have shown that the binding of these diamides to insect RyRs can be modulated by other compounds, indicating a complex interaction at the receptor site. Although the primary mode of action for many insecticidal isoxazolines is distinct from that of the diamides, the shared genesis and overlapping biological effects suggest a potential for cross-interaction or influence on RyR function that warrants further investigation.

Cellular Pathway Modulation

The interaction of isoxazoline derivatives with specific molecular targets translates into the modulation of broader cellular pathways, leading to significant physiological and pathological consequences. Research has particularly focused on their ability to induce programmed cell death and alter cellular metabolism.

Induction of Apoptosis Pathways

A significant body of research has demonstrated the pro-apoptotic activity of various isoxazoline derivatives in cancer cells. Novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown potent antiproliferative and pro-apoptotic effects in human erythroleukemic K562 cells, inducing both early and late apoptosis. The pro-apoptotic activity in these cells was also associated with the activation of an erythroid differentiation program.

The mechanisms underlying this induction of apoptosis are multifaceted. In some cases, isoxazole derivatives have been shown to increase the levels of caspases 3 and 9, as well as elevate the Bax/Bcl-2 ratio, indicating the involvement of the intrinsic apoptotic pathway. Furthermore, some of the most active compounds have been found to induce apoptosis through three distinct pathways and exhibit synergistic activity with conventional chemotherapeutic agents like doxorubicin. The ability of these compounds to trigger apoptosis in cancer cells highlights their potential as novel anticancer agents.

Table 4: Induction of Apoptosis by Isoxazoline Derivatives in K562 Cells

| Compound Class | Apoptotic Effect | Associated Cellular Change |

|---|---|---|

| 3,4-isoxazolediamide derivatives | Induction of early and late apoptosis | Activation of erythroid differentiation |

| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | Induction of early and late apoptosis | Activation of erythroid differentiation |

Modulation of Glycolytic Pathways

Recent studies have uncovered the ability of certain isoxazoline derivatives to modulate cellular energy metabolism by targeting key enzymes in the glycolytic pathway. Specifically, 3-bromo-isoxazoline derivatives have been shown to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in pancreatic ductal adenocarcinoma (PDAC) cells.

Inhibition of GAPDH by these compounds leads to a blockage of the glycolytic pathway, which is a critical source of energy for rapidly proliferating cancer cells. This disruption of glycolysis triggers autophagy and ultimately leads to apoptotic cell death in PDAC cells. Interestingly, these compounds were not effective in normal fibroblasts, suggesting a degree of selectivity for cancer cells. The targeting of glycolysis represents a promising therapeutic strategy for cancer, and 3-bromo-isoxazoline derivatives have emerged as a novel class of anti-cancer compounds that exploit this metabolic vulnerability.

Table 5: Modulation of Glycolytic Pathways by 3-Bromo-Isoxazoline Derivatives in PDAC Cells

| Compound | Molecular Target | Cellular Consequence |

|---|---|---|

| AXP-3019 (3-bromo-isoxazoline derivative) | GAPDH | Inhibition of glycolysis, induction of autophagy and apoptosis |

Structure Activity Relationship Sar and Structural Optimization of Isoxazoline Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of isoxazoline (B3343090) derivatives is highly sensitive to the nature and position of various substituents on the core ring and its appendages. Researchers have meticulously studied these effects to delineate the key structural requirements for desired biological activities, ranging from insecticidal to anticancer properties. nih.govmdpi.com

The spatial arrangement of substituents on the isoxazoline ring and its attached moieties, known as positional isomerism, can significantly modulate biological activity. Studies have shown that even subtle changes in substituent placement can lead to substantial differences in potency and efficacy.

For instance, in the context of anticancer research, the arrangement of aryl groups on the isoxazole (B147169) ring has been shown to be a critical determinant of antimitotic activity. Comparative studies have revealed that 4,5-diarylisoxazoles exhibit greater antimitotic activity than their 3,4-diarylisoxazole counterparts. mdpi.com This suggests that the specific orientation of the aryl rings relative to the isoxazole core is crucial for effective interaction with the biological target.

Similarly, research on other heterocyclic compounds has reinforced the principle of positional isomerism affecting bioactivity. In a study on novel oxazolidinone derivatives, it was found that a linearly attached benzotriazole (B28993) derivative demonstrated greater antibacterial potency in vitro compared to an angularly attached one. nih.gov While not specific to isoxazolines, this finding highlights the general importance of substituent positioning in the design of bioactive heterocyclic compounds.

Table 1: Effect of Positional Isomerism on Biological Activity

| Compound Class | Positional Isomers Compared | Observed Activity Trend | Reference |

|---|---|---|---|

| Diarylisoxazoles | 4,5-diaryl vs. 3,4-diaryl | 4,5-diarylisoxazoles showed greater antimitotic activity. | mdpi.com |

Structure-activity relationship studies on isoxazole chalcone (B49325) derivatives have indicated that the presence of electron-donating groups on the benzene (B151609) ring, such as methoxy (B1213986) substituents, can enhance anticancer activity. mdpi.com In one study, isoxazole derivatives synthesized from tyrosol showed that methyl, methoxy, or chloride substitutions on the R group enhanced their activity against U87 cancer cells. mdpi.com

Conversely, for insecticidal applications, the introduction of strong electron-withdrawing groups has been shown to be beneficial. The addition of groups like -F, -Cl, -Br, and -NO2 to the benzene ring boosted the insecticidal effectiveness of certain isoxazoline derivatives against Mythimna separata. mdpi.com This suggests that for different biological targets, the optimal electronic nature of the substituents can vary significantly.

Table 2: Influence of Electronic Effects of Substituents on Biological Activity

| Substituent Type | Example Group(s) | Biological Activity Affected | Observation | Reference |

|---|---|---|---|---|

| Electron-Donating | Methoxy (-OCH3), Methyl (-CH3) | Anticancer | Enhanced cytotoxic activity against DU145 and U87 prostate cancer cell lines. | mdpi.com |

Halogenation is a widely employed strategy in the structural optimization of isoxazoline derivatives to enhance their biological activity and modify their physicochemical properties. The introduction of halogen atoms, such as fluorine, chlorine, and bromine, at specific positions on the molecule can significantly impact its potency and metabolic stability. nih.govresearchgate.net

In the development of isoxazoline-based insecticides, halogenation of the aromatic ring substituent has been identified as a key factor for improving efficacy. mdpi.com SAR analysis has revealed a clear trend where dihalogenated groups confer greater insecticidal activity than monohalogenated groups. mdpi.com This highlights the importance of not just the presence, but also the number of halogen substituents.

Furthermore, synthetic methodologies have been developed to facilitate the introduction of halogens into the isoxazoline scaffold. Ring-opening halogenation reactions, for example, provide a powerful approach to introduce halogens while simultaneously reorganizing the molecular skeleton, offering access to novel halogenated compounds. nih.gov Efficient chlorination and bromination of isoxazole derivatives can be achieved using reagents like trichloroisocyanuric acid (TCCA) and N-bromosuccinimide (NBS), respectively. nih.govnih.gov The resulting 4-halogenated 3,5-diaryl-5-(trifluoromethyl)-2-isoxazoline derivatives are considered valuable targets for drug discovery. nih.gov

Table 3: Effect of Halogenation on Isoxazoline Derivatives

| Halogenation Pattern | Biological Activity | Key Finding | Reference |

|---|---|---|---|

| Monohalogenation vs. Dihalogenation | Insecticidal | Dihalogenated groups on the benzene ring led to higher insecticidal effectiveness than monohalogenated groups. | mdpi.com |

Modifications to the aromatic and heteroaromatic rings attached to the isoxazoline core are crucial for tuning the biological activity and specificity of these compounds. The nature of these rings and their substituents can influence ligand-receptor interactions, solubility, and metabolic properties.

For insecticidal isoxazolines, SAR studies have emphasized the necessity of an aromatic ring substitution at the 5-position of the isoxazoline ring to maintain activity. mdpi.com However, further substitution on this aromatic ring can have varied effects. For instance, the introduction of methyl, methoxy, or chloro groups at the para position of the aromatic system has been reported to decrease the cytotoxic activity of some derivatives. mdpi.com

The replacement of a phenyl ring with various heterocyclic rings is a common strategy to explore new chemical space and modulate biological activity. The incorporation of different heterocycles can introduce new hydrogen bond donors and acceptors, alter polarity, and change the conformational preferences of the molecule. For example, the synthesis of analogs with different heterocyclic moieties can lead to compounds with improved potency or altered selectivity profiles.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry strategies used to discover novel chemotypes with similar biological activity to a known active compound. semanticscholar.org These approaches aim to identify structurally distinct molecules that retain the key pharmacophoric features necessary for target binding, often leading to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. drughunter.com

Scaffold hopping involves replacing the central core of a molecule with a topologically different scaffold while maintaining the original orientation of key functional groups. This strategy has been successfully applied to move from known active scaffolds to novel ones, as demonstrated by the transition from indoles to indazoles to yield dual MCL-1/BCL-2 inhibitors. rsc.org In the context of isoxazolines, this could involve replacing the isoxazoline ring with another five-membered heterocycle or a completely different core structure that mimics its spatial and electronic properties.

Bioisosteric replacement is a more focused approach where a specific functional group or substituent is replaced by another with similar physical or chemical properties. mdpi.com This can lead to significant changes in biological activity. For example, the isoxazole ring has been successfully replaced by other heterocycles. In one study, the bioisosteric replacement of the isoxazole heterocycle in a series of compounds with pyridine, oxadiazole, or an acyl group resulted in ligands with high to moderate affinity for central nicotinic cholinergic receptors. nih.gov Similarly, the 1,2,3-triazole ring has been investigated as a bioisostere for the isoxazole ring in the development of an Ebola virus inhibitor. unimore.it

Table 4: Examples of Bioisosteric Replacement for the Isoxazole Ring

| Original Scaffold Feature | Bioisosteric Replacement | Target/Activity | Outcome | Reference |

|---|---|---|---|---|

| Isoxazole Ring | Pyridine, Oxadiazole, Acyl group | Central nicotinic cholinergic receptors | Ligands with high to moderate affinity were obtained. | nih.gov |

Conformational Analysis and Bioactive Conformations

Understanding the three-dimensional structure and conformational flexibility of isoxazoline derivatives is crucial for elucidating their mechanism of action and designing more potent analogs. Conformational analysis helps to identify the low-energy, bioactive conformation that is responsible for binding to the biological target.

Preliminary conformational analyses can provide valuable insights into SAR. For example, such analyses have suggested that the biological activity of curcumin (B1669340) could be enhanced by the introduction of an isoxazole ring, leading to the development of promising anti-breast cancer drug candidates. mdpi.com In another instance, conformational analysis indicated that oxidation of a lead compound would likely result in greater cytotoxicity. mdpi.com

More advanced computational techniques, such as molecular docking and molecular dynamics simulations, are employed to study the interactions between isoxazoline derivatives and their target receptors at an atomic level. acs.org Molecular docking can predict the preferred binding pose of a ligand within the active site of a receptor, while molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. For example, simulations of an isoxazoline derivative with the GABA receptor of A. mellifera revealed key interactions, such as hydrogen bonding and amine-π interactions, that contribute to its binding affinity. acs.org These computational studies are invaluable for rational drug design, helping to guide the synthesis of new derivatives with optimized binding characteristics.

Computational Chemistry and in Silico Approaches in Isoxazoline Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bibliotekanauki.pl In the context of isoxazoline (B3343090) research, it is widely used to understand the interactions between isoxazoline derivatives and their biological targets, typically proteins or enzymes. nih.govmedipol.edu.trresearchgate.net This method helps in elucidating the structural basis of their biological activity and is a crucial step in rational drug design. bibliotekanauki.plnih.gov

The analysis of protein-ligand interactions reveals the specific forces that hold an isoxazoline derivative within the active site of its target protein. These interactions are fundamental to the compound's biological function.

Hydrogen Bonds: Hydrogen bonds are critical for the stability of the ligand-protein complex. For example, docking studies of certain isoxazoline derivatives with the protein tyrosine kinase enzyme structure (PDB ID: 2HCK) revealed strong hydrogen bonding interactions with several amino acid residues, which are crucial for effective inhibition. nih.gov In other studies, isoxazoline analogs formed multiple hydrogen bonds with target proteins like CYP51 and Caspase-7, often involving oxygen atoms of nitro groups on the isoxazoline ring. bibliotekanauki.plicm.edu.pl

Hydrophobic Interactions: These interactions are also vital for ligand binding and stability. mdpi.com Docking analyses have shown that lipophilic character, influenced by groups such as phenyl, chloro, and methyl substituents on the isoxazoline structure, can lead to more favorable docking scores. nih.govresearchgate.net The spatial arrangement of hydrophobic and hydrophilic potentials within the protein's binding cavity often complements the structure of the docked isoxazoline derivative. icm.edu.pl

π-Stacking and Other Interactions: In addition to hydrogen bonds and hydrophobic interactions, other forces like π-stacking can play a role in stabilizing the complex, particularly when aromatic rings are present in the isoxazoline derivative and the protein's active site. researchgate.net

Molecular docking programs use scoring functions to predict the binding affinity between a ligand and its target protein. This affinity is often expressed as a binding energy value, typically in kcal/mol, where a more negative value indicates a stronger interaction.

Scoring functions like the Glide Score are used to rank different binding poses and predict binding affinities. nih.govresearchgate.net For instance, studies on a series of isoxazoline derivatives (4a-i) docked against the human cyclin-dependent kinase 2 complex (PDB ID: 1HCK) showed that compounds with more lipophilic groups had better Glide scores. nih.govresearchgate.net Similarly, docking of isoxazoline-thiazolidine-2,4-dione hybrids against α-amylase and α-glucosidase enzymes yielded good binding energy values, generally between -6 and -8 kcal/mol. csic.es

Below is a table summarizing representative docking scores and binding energies for various isoxazoline derivatives against different protein targets.

| Isoxazoline Derivative Series | Protein Target (PDB ID) | Scoring Function/Metric | Reported Value Range | Reference |

|---|---|---|---|---|

| Compounds 4a-i | Cyclin-dependent kinase 2 (1HCK) | Glide Score | -6.13 to -7.56 | nih.govresearchgate.net |

| Nitrosubstituted Isoxazolines (1a-e) | CYP51 | Binding Energy (ΔG) | -9.15 to -10.58 kcal/mol | bibliotekanauki.pl |

| Isoxazoline-thiazolidine-2,4-diones | α-Amylase | Binding Energy | -6.0 to -8.0 kcal/mol | csic.es |

| Isoxazoline-thiazolidine-2,4-diones | α-Glucosidase | Binding Energy | -6.0 to -8.0 kcal/mol | csic.es |

| Isoxazole (B147169) Derivatives (4a-4n) | Cyclooxygenase-2 (4COX) | Binding Affinity | -7.9 to -10.1 kcal/mol | orientjchem.org |

A primary outcome of molecular docking is the visualization of the binding mode, which describes the precise orientation and conformation of the ligand within the protein's active site. researchgate.netmdpi.com This allows for a detailed understanding of how specific functional groups on the isoxazoline derivative interact with key amino acid residues.

For instance, docking studies of potent antimicrobial isoxazoline derivatives against L-Glutamine: D-fructose-6-phosphate amidotransferase helped to explore and explain the interactions of the compounds within the enzyme's active pocket, supporting the in vitro assay results. medipol.edu.tr In another example, modeling of bicyclic aminoisoxazoline derivatives suggested that they could fit into the binding site of the M2 channel of the influenza A virus, providing a potential mechanism for their antiviral activity. mdpi.com These visualizations are crucial for structure-activity relationship (SAR) studies and for designing new derivatives with improved affinity and selectivity. csic.es

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sapub.orgtandfonline.com For isoxazoline derivatives, QSAR studies are instrumental in understanding which structural features are critical for their therapeutic effects and in designing novel, more potent inhibitors. researchgate.net

Among the various QSAR techniques, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods correlate the biological activity of molecules with their 3D properties, such as steric and electrostatic fields. nih.govmdpi.com

CoMFA (Comparative Molecular Field Analysis): This technique calculates the steric (shape) and electrostatic fields around a set of aligned molecules and uses statistical methods to derive a correlation with their biological activity. mdpi.com

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is similar to CoMFA but evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, which can provide a more detailed understanding of the structure-activity relationship. nih.govmdpi.com

Robust 3D-QSAR models are characterized by strong statistical parameters, including high cross-validated (q²) and non-cross-validated (r²) correlation coefficients, which indicate the model's predictive power. researchgate.netmdpi.com

The table below presents statistical data from 3D-QSAR studies on isoxazole derivatives.

| QSAR Model | Target/Activity | q² (Cross-validated r²) | r² (Non-cross-validated) | r²pred (External validation) | Reference |

|---|---|---|---|---|---|

| CoMFA | Farnesoid X Receptor (FXR) Agonists | 0.664 | 0.960 | 0.872 | mdpi.comresearchgate.net |

| CoMSIA | Farnesoid X Receptor (FXR) Agonists | 0.706 | 0.969 | 0.866 | mdpi.comresearchgate.net |

| MFA | Factor Xa Inhibitors | 0.641 | 0.736 | 0.743 | researchgate.net |

| MSA | Factor Xa Inhibitors | 0.816 | 0.902 | 0.871 | researchgate.net |

| CoMSIA | Antimalarial (cytochrome b inhibitors) | 0.739 | 0.844 | 0.932 | rsc.org |

Once a QSAR model is developed and rigorously validated, it can be used as a predictive tool. tandfonline.com These models can estimate the biological activity of newly designed isoxazoline derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates for chemical synthesis and biological testing. researchgate.nettandfonline.com

A key output of 3D-QSAR studies are contour maps. mdpi.com These maps visualize the regions in 3D space around the molecule where specific properties are predicted to enhance or diminish biological activity. For example, CoMFA and CoMSIA contour maps for isoxazole-type Farnesoid X Receptor (FXR) agonists showed that hydrophobicity and electronegativity in specific regions (the R2 and R3 groups, respectively) were crucial for agonistic activity. mdpi.com This information provides clear, actionable guidance for modifying the molecular structure to improve its desired biological effect. mdpi.comresearchgate.net

Pharmacophore Modeling

Pharmacophore modeling is a pivotal computational strategy used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule, such as "Isoxazoline derivative 1," to bind to a specific biological target. This approach abstracts the key molecular interaction points into a simplified model, which serves as a template for designing and discovering new active compounds.

Hypothesis Generation and Feature Identification

The development of a pharmacophore model for "this compound" begins with the generation of a hypothesis based on a set of known active molecules. For inhibitors targeting Factor Xa (FXa), a crucial enzyme in the coagulation cascade, a quantitative pharmacophore model was developed based on a series of aryl amidino isoxazoline derivatives. sapub.orgresearchgate.net This model identified a set of essential chemical features required for potent inhibition. The best-ranked hypothesis included two hydrogen bond donors, one hydrophobic aromatic feature, and one aromatic ring feature. sapub.orgresearchgate.net These features represent the key interaction points—such as hydrogen bonds and hydrophobic packing—that "this compound" would need to establish within the active site of its target protein to exert its biological effect. The generation process involves analyzing multiple conformations of active compounds to find a common spatial arrangement of these critical features. sapub.org

Model Validation and Application in Ligand Design

Once a pharmacophore hypothesis is generated, it must be rigorously validated to ensure its predictive accuracy. Validation is typically performed using a test set of molecules with known activities (both active and inactive) to assess the model's ability to correctly classify them. sapub.orgresearchgate.net Cross-validation techniques are also employed to confirm the statistical robustness of the model. sapub.orgresearchgate.net A successfully validated pharmacophore model for "this compound" can then be used as a 3D query in virtual screening campaigns to search large chemical databases for novel molecules that match the identified features. dovepress.com This powerful approach allows for the rapid identification of diverse chemical scaffolds with a high probability of being active, significantly accelerating the initial stages of drug discovery. Furthermore, the insights gained from the pharmacophore model can guide the structural modification of "this compound" to enhance its binding affinity and selectivity. sapub.orgresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the interactions between "this compound" and its protein target at an atomic level. By simulating the movements and interactions of atoms over time, MD simulations offer critical insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding.

Protein-Ligand Complex Stability and Conformational Changes

MD simulations are extensively used to assess the stability of the binding pose of "this compound" within the active site of its target protein, as predicted by molecular docking. nih.govresearchgate.net A key metric for evaluating stability is the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. acs.org Stable and low RMSD values for both the protein and the ligand indicate that the complex remains in a consistent and stable conformation, suggesting a favorable binding interaction. nih.govacs.org These simulations can track the persistence of crucial interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation, providing a more realistic and dynamic picture of the binding event than static docking models can offer. researchgate.net

Free Energy Calculations (MMPBSA)

To obtain a more quantitative estimate of the binding affinity of "this compound" to its target, the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is often employed. nih.govuni-duesseldorf.defrontiersin.org This technique calculates the binding free energy by analyzing snapshots taken from an MD simulation trajectory. frontiersin.orgchemisgroup.us The total binding free energy (ΔGbind) is calculated by summing the changes in molecular mechanical gas-phase energies (van der Waals and electrostatic interactions) and the solvation free energies. frontiersin.orgchemisgroup.us This approach provides a more accurate prediction of binding affinity compared to docking scores alone, as it accounts for solvent effects and the dynamic nature of the complex. researchgate.netfrontiersin.org The results from MMPBSA calculations can be used to rank different derivatives of "this compound" and to understand the energetic contributions of specific residues to the binding process.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules like "this compound". tandfonline.comresearchgate.netnih.gov DFT calculations provide fundamental insights that are complementary to the classical mechanics-based methods of MD simulations and pharmacophore modeling. These studies involve calculating the electronic properties to understand the stability and reactivity of the compound. mdpi.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to evaluate the molecule's chemical reactivity. mdpi.com DFT is also used to obtain optimized molecular geometries and to analyze vibrational spectra, which can be compared with experimental data for structural validation. tandfonline.comresearchgate.net The information derived from DFT studies is crucial for understanding the intrinsic electronic properties of "this compound" that govern its interactions with biological macromolecules. acs.org

Data Tables

Table 1: Representative Pharmacophore Features for this compound

| Feature Type | Number of Features | Role in Binding |

| Hydrogen Bond Donor | 2 | Forms directed hydrogen bonds with acceptor groups in the protein active site. |

| Aromatic Ring | 1 | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Aromatic | 1 | Engages in non-polar interactions within hydrophobic pockets of the target. |

Table 2: Key Metrics from Molecular Dynamics Simulations of "this compound"-Protein Complex

| Metric | Description | Indication of Stability |

| RMSD (Ligand) | Root-Mean-Square Deviation of the ligand's atomic positions from the initial docked pose. | Low and stable fluctuation indicates the ligand maintains a consistent binding mode. |

| RMSD (Protein) | Root-Mean-Square Deviation of the protein's backbone atoms from the initial structure. | Low and stable values suggest the overall protein structure is not significantly perturbed by ligand binding. |

| Hydrogen Bonds | Number of hydrogen bonds maintained between the ligand and protein over time. | A high number of persistent hydrogen bonds suggests strong, specific interactions. |

Table 3: Components of Binding Free Energy (ΔGbind) from MMPBSA Calculations

| Energy Component | Description | Contribution to Binding |

| ΔEvdw | Van der Waals energy | Favorable (negative value) |

| ΔEelec | Electrostatic energy | Favorable (negative value) |

| ΔGpolar | Polar solvation energy | Unfavorable (positive value) |

| ΔGnonpolar | Non-polar solvation energy | Favorable (negative value) |

| ΔGbind (Total) | Total binding free energy | More negative values indicate stronger binding affinity. |

Electronic Structure Analysis and Reactivity Prediction

Quantum-chemical calculations are instrumental in characterizing the electronic structure and predicting the reactivity of isoxazoline derivatives. cuny.edunih.gov Methods like Density Functional Theory (DFT) are frequently employed to optimize molecular structures and analyze various electronic parameters. researchgate.netsapub.org

One key approach is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy gap (Egap = ELUMO - EHOMO) between these orbitals is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netsapub.org A smaller energy gap generally implies higher reactivity. sapub.org For instance, DFT studies on various isoxazole derivatives have calculated HOMO-LUMO energy gaps to predict their relative activities. researchgate.net

Conceptual Density Functional Theory (CDFT) provides further insights by linking well-established chemical concepts, such as electronic chemical potential (μ) and chemical hardness (η), to the molecule's electronic structure. nih.gov These global reactivity descriptors help in understanding and predicting the behavior of molecules in chemical reactions. sapub.org For example, studies on newly synthesized CBr3-functionalized nitro-2-isoxazolines have utilized CDFT to understand the reactivity of the reagents involved in their synthesis. nih.gov The topological analysis of the Electron Localization Function (ELF) and Natural Population Analysis (NPA) are also used to characterize charge distribution and gain a deeper understanding of the electronic structure. nih.gov

Molecular docking is another computational technique widely used to predict the reactivity and interaction of isoxazoline derivatives with biological targets, such as proteins or enzymes. bibliotekanauki.pl By simulating the binding of a ligand (the isoxazoline derivative) to the active site of a receptor, docking studies can predict the binding affinity and orientation. nih.govcsic.es These predictions help in understanding the mechanism of action and can guide the design of more potent compounds. bibliotekanauki.plmedipol.edu.tr For example, molecular docking analyses of isoxazoline derivatives have shown strong interactions with amino acid residues of target enzymes, which supports their observed biological activities. nih.govmedipol.edu.tr

Table 1: Calculated Electronic Properties of Representative Heterocyclic Compounds Using DFT (B3LYP/6-311G (d, p))

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Hardness (η) |

|---|---|---|---|---|

| Quinazolinone Derivative 2 | -6.543 | -1.853 | 4.690 | 2.345 |

| Quinazolinone Derivative 5 | -5.201 | -3.671 | 1.530 | 0.765 |

| Vanillin | -6.213 | -1.654 | 4.559 | 2.279 |

Data sourced from a computational study on quinazolinone derivatives, illustrating the parameters used to assess reactivity. sapub.org Similar principles are applied to isoxazoline derivatives.

ADME Prediction (Computational Aspects Only)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. researchgate.netmdpi.com Various computational models and software tools, such as SWISS ADMET and pkCSM, are used to predict these properties for isoxazoline derivatives based on their chemical structure. researchgate.netnih.gov

Absorption: Key parameters for predicting absorption include human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability. researchgate.netfrontiersin.org The 2D Polar Surface Area (PSA) is a descriptor strongly related to absorption properties; a PSA greater than 140 Ų often suggests poor absorption by the body. frontiersin.org

Distribution: The distribution of a compound is evaluated by predicting its ability to penetrate the Blood-Brain Barrier (BBB) and its affinity for Plasma Protein Binding (PPB). mdpi.com Lipophilicity, often expressed as AlogP98 or LogP, is a crucial factor influencing both absorption and distribution. frontiersin.org For example, in silico studies on quinoxaline-isoxazole-piperazine conjugates showed that the potent compounds followed Lipinski's rule of five, indicating good drug-like properties. nih.gov

Metabolism: The potential for a compound to be metabolized by cytochrome P450 enzymes (e.g., CYP2D6) is a common computational prediction. mdpi.com This helps in identifying potential drug-drug interactions early in the development process. mdpi.com

Excretion and Toxicity: While detailed toxicity profiles are excluded, computational ADME studies often include predictions of general parameters like hepatotoxicity. mdpi.com These in silico ADMET analyses provide a comprehensive pharmacokinetic profile, helping to identify compounds with favorable drug-like features for further development. researchgate.netresearchgate.net

Table 2: Predicted In Silico ADMET Properties for a Series of Test Compounds

| Parameter | Description | Predicted Value Range | Implication |

|---|---|---|---|

| Absorption | |||

| Aqueous Solubility Level | Solubility in water. | 2-3 | Good aqueous solubility. mdpi.com |

| Intestinal Absorption Level | Absorption from the human intestine. | 0 | Good intestinal absorption. mdpi.com |

| Distribution | |||

| Blood-Brain Barrier (BBB) Level | Ability to cross the BBB. | 1-3 | High (1) to low (3) penetration. mdpi.com |

| Plasma Protein Binding (PPB) Level | Binding to proteins in blood plasma. | - | Indicates potential for distribution and clearance. mdpi.com |

| Metabolism | |||

| CYP2D6 Prediction | Inhibition of the CYP2D6 enzyme. | - | Predicts potential for drug-drug interactions. mdpi.com |

| Physicochemical | |||

| A Log P98 | A measure of lipophilicity. | < 5 | Ideal lipophilicity for absorption and permeation. frontiersin.org |

| PSA_2D (Ų) | 2D Polar Surface Area. | < 140 | Associated with good membrane permeability. frontiersin.org |

This table summarizes common ADMET parameters and their general interpretation based on computational prediction studies. mdpi.comfrontiersin.org

Target Identification and Proteomic Studies for Isoxazoline Derivatives

Chemical Proteomics Approaches

Chemical proteomics utilizes specialized chemical probes, often derived from the small molecule of interest, to isolate and identify protein targets from complex mixtures like cell lysates or tissues mdpi.comscitechnol.com. These approaches are broadly categorized into probe-based and non-probe modalities, with probe-based methods being particularly prevalent for compounds like Isoxazoline (B3343090) derivative 1 mdpi.com. The general workflow involves target capture using the probe, enrichment of the protein-probe complexes, and subsequent identification of the captured proteins, typically via mass spectrometry mdpi.com.

Photoaffinity Labeling (PAL) is a powerful technique for mapping drug-protein interactions directly within a native cellular environment nih.govnih.govbohrium.comcreative-biolabs.commdpi.com. This method employs a photoaffinity probe (PAP), which is a version of the parent compound (e.g., Isoxazoline derivative 1) modified with a photoreactive group and often a reporter tag for enrichment nih.govmdpi.com. Upon irradiation with UV light, the photoreactive group forms a highly reactive intermediate that covalently cross-links the probe to any interacting proteins in close proximity nih.govcreative-biolabs.com.

A significant advancement relevant to isoxazoline derivatives is the development of the isoxazole (B147169) ring itself as a "native" or "intrinsic" photo-cross-linker nih.govbiorxiv.org. Traditional PAL methods require the addition of extrinsic photoreactive groups like diazirines, aryl azides, or benzophenones, which can sometimes alter the bioactivity or binding affinity of the parent molecule bohrium.combiorxiv.org. Research has demonstrated that the isoxazole core, common to many medicinal compounds, possesses intrinsic photochemical reactivity that can be harnessed for cross-linking nih.govbiorxiv.org. This "minimalist" approach reduces structural perturbation of the probe, thereby providing a more accurate profile of the compound's true interactions nih.govbiorxiv.org.

Table 1: Comparison of Common Photo-Cross-Linkers in PAL Studies

| Feature | Aryl Azides | Benzophenones | Diazirines | Isoxazoles (Intrinsic) |

|---|---|---|---|---|

| Activation Wavelength | Short UV (~254-300 nm) | Long UV (~350-360 nm) | Long UV (~350-380 nm) | UV (~300 nm) |

| Reactive Intermediate | Nitrene | Triplet Ketone | Carbene | High-energy intermediates |

| Reactivity | Highly reactive, less selective | Moderately reactive, more selective | Highly reactive, less selective | Efficient cross-linking |

| Key Advantage | Small size | Stability, longer wavelength activation | Small size, rapid reaction | Minimal structural perturbation to parent molecule |

| Key Disadvantage | Potential for non-specific labeling | Larger size can cause steric hindrance | Can be unstable to synthesis/storage | Newer method, photochemistry still being explored |

Studies utilizing isoxazole-based drugs like Danazol and Luminespib have successfully employed this intrinsic photoreactivity to identify their potential cellular targets, showcasing the utility of this strategy for future chemoproteomic studies of isoxazoline derivatives nih.gov.

Affinity-Based Protein Profiling (AfBPP) is a subset of chemical proteomics used to identify the cellular targets of a bioactive small molecule researchgate.netnih.govmagtechjournal.comrsc.orgimperial.ac.uk. In this approach, a probe is created by attaching a tag (such as biotin) to the molecule of interest (e.g., this compound), often via a linker scitechnol.commagtechjournal.com. This probe is then incubated with a proteome source (e.g., cell lysate). The probe-protein complexes are subsequently captured and enriched, typically using streptavidin-coated beads which bind tightly to the biotin (B1667282) tag biorxiv.org. The enriched proteins are then identified by mass spectrometry scitechnol.com.

When combined with photoreactive groups, as in PAL, AfBPP allows for precise spatial and temporal control over the covalent labeling of targets researchgate.netnih.gov. This powerful combination has been used to identify the on- and off-targets of various inhibitors, providing crucial insights into their mechanisms of action researchgate.netnih.govrsc.orgimperial.ac.uk. For this compound, an AfBPP study would involve synthesizing a biotinylated, photoactivatable version of the compound to systematically pull down and identify its binding partners from cells.

Mass spectrometry (MS) is the core analytical technology that underpins modern chemical proteomics and is indispensable for identifying the protein targets captured by PAL and AfBPP probes nih.govebi.ac.uknih.govosti.govebi.ac.uk. After the target proteins are enriched, they are typically digested into smaller peptides using an enzyme like trypsin. This complex mixture of peptides is then separated, often by liquid chromatography (LC), and introduced into the mass spectrometer nih.gov.